molecular formula C23H19N3O4S B10993958 Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10993958
M. Wt: 433.5 g/mol
InChI Key: PUVXPKBVFTWDIQ-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, an oxazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Oxazole Ring Synthesis: The oxazole ring can be synthesized from a corresponding α-haloketone and an amide through cyclization.

    Coupling Reactions: The two heterocyclic rings are then coupled using a suitable linker, such as a propanoyl group, under conditions that promote amide bond formation.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest for developing new synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.

Mechanism of Action

The mechanism by which Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole and oxazole rings could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity patterns or biological activities, making it a valuable target for further research.

Biological Activity

Methyl 5-phenyl-2-{[3-(5-phenyl-1,3-oxazol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring, an oxazole moiety, and multiple phenyl groups, which contribute to its pharmacological properties. The following sections detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving various reagents and purification techniques. Key steps typically include:

  • Formation of the Thiazole Ring : This often involves the reaction of thiourea with appropriate carbonyl compounds.
  • Oxazole Moiety Incorporation : The oxazole group is introduced through cyclization reactions involving phenyl derivatives.
  • Final Coupling and Purification : The compound is purified using methods such as crystallization or chromatography to achieve high purity.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds with similar structural features have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound NameStructural FeaturesBiological Activity
Methyl 2-{[3-(1,3-dioxo-2-pyrrolidinyl)propanoyl]amino}-5-methylthiazoleThiazole ring; methyl substitutionAntimicrobial
5-(4-Methylphenyl)-1,3-thiazoleThiazole ring; phenyl substitutionAnticancer
2-Amino-thiazole derivativesThiazole ring; amino groupAnti-inflammatory

Studies have shown that derivatives of thiazoles can have Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics like Oxytetracycline, indicating promising potential for further development in antimicrobial therapies .

2. Anticancer Potential

Research has highlighted the anticancer properties of thiazole and oxazole derivatives. This compound may interact with specific cellular targets involved in cancer proliferation and survival pathways.

In various studies, thiazole derivatives have demonstrated cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). For instance, certain derivatives showed IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .

3. Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors within cells. This interaction can modulate biochemical pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study on thiazole-based compounds demonstrated significant cytotoxic effects against multiple cancer cell lines with promising selectivity indices .
  • Antimicrobial Efficacy : Research indicated that thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria .

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

methyl 5-phenyl-2-[3-(5-phenyl-1,3-oxazol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H19N3O4S/c1-29-22(28)20-21(16-10-6-3-7-11-16)31-23(26-20)25-18(27)12-13-19-24-14-17(30-19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,25,26,27)

InChI Key

PUVXPKBVFTWDIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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